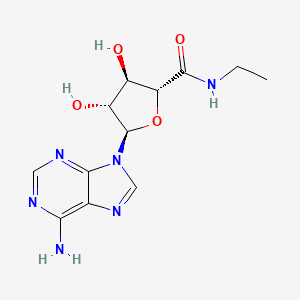
N-Ethyl-5'-carboxamido adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-5’-Carboxamido Adenosine is a stable adenosine A1 and A2 receptor agonist. It is known for its ability to inhibit cAMP and cGMP phosphodiesterase activity .
Preparation Methods
The synthesis of N-Ethyl-5’-Carboxamido Adenosine involves the reaction of adenosine with ethyl isocyanate under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
N-Ethyl-5’-Carboxamido Adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Research
Receptor Agonism and Mechanism of Action
N-Ethyl-5'-carboxamido adenosine acts as a stable agonist for both the A1 and A2 adenosine receptors. It is known to inhibit the activity of phosphodiesterases that break down cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to increased levels of these second messengers within cells. This mechanism plays a crucial role in various physiological processes, including vasodilation and neurotransmission .
Applications in Vasodilation Studies
One notable application of this compound is its use in studies investigating vasodilation mechanisms within the pulmonary circulation. The compound has been shown to stimulate vasodilation through A2 receptor activation, making it a valuable tool for understanding cardiovascular responses and potential therapeutic interventions for pulmonary hypertension .
Biochemical Assays
Purification and Binding Studies
This compound has been employed in the purification of human adenosine A2A receptors using decylmaltoside as a detergent. This application is vital for studying receptor-ligand interactions and understanding the pharmacodynamics of various adenosine receptor modulators . Additionally, it has been used to determine nonspecific binding of adenosine receptors, providing insights into receptor selectivity and affinity.
Cancer Research
Antineoplastic Properties
The compound also exhibits potential antineoplastic effects, making it relevant in cancer research. Studies have indicated that this compound can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis . Its role as an agonist at adenosine receptors suggests that it may influence tumor microenvironments, which could be leveraged for therapeutic strategies.
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
N-Ethyl-5’-Carboxamido Adenosine exerts its effects by acting as an agonist at adenosine A1 and A2 receptors. It inhibits cAMP and cGMP phosphodiesterase activity, leading to increased levels of these cyclic nucleotides. This activation of adenosine receptors triggers downstream signaling pathways, including the MAPK pathway, which plays a role in neuroprotection and other cellular processes .
Comparison with Similar Compounds
N-Ethyl-5’-Carboxamido Adenosine is unique due to its specific structure and receptor affinity. Similar compounds include:
Adenosine: The parent compound, which also acts on adenosine receptors but with different affinities and effects.
N-ethyladenosine: A derivative with similar properties but lacking the carboxamido group.
5’-Carboxamidoadenosine: Another derivative that lacks the ethyl group.
These compounds share structural similarities but differ in their specific interactions with adenosine receptors and their resulting biological effects .
Properties
Molecular Formula |
C12H16N6O4 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7-,8-,12-/m1/s1 |
InChI Key |
JADDQZYHOWSFJD-BMYQGPEFSA-N |
Isomeric SMILES |
CCNC(=O)[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















